4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile
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Overview
Description
4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8400^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile is a complex heterocyclic compound It features a unique structure that includes a combination of nitrogen, oxygen, sulfur, and carbon atoms arranged in a tricyclic framework
Scientific Research Applications
4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body. For instance, indole derivatives are known to bind with high affinity to multiple receptors .
Mode of action
The interaction of a compound with its target often results in a change in the target’s activity. This can lead to a cascade of biochemical reactions within the cell. For example, some compounds inhibit the activity of certain enzymes, preventing them from catalyzing their usual reactions .
Biochemical pathways
The affected pathways depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Many factors can influence these properties, including the compound’s size, charge, and hydrophobicity .
Result of action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in the synthesis include various amines, nitriles, and sulfur-containing compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring share some structural similarities and biological activities.
Coumarin Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological properties.
Indole Derivatives: Indole-containing compounds also exhibit a range of biological activities and are used in various scientific research applications.
Uniqueness
4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8400^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile stands out due to its unique tricyclic structure, which combines multiple heteroatoms and functional groups
Properties
IUPAC Name |
2-amino-6-benzyl-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c25-13-19-21(17-9-6-12-27-14-17)23-22(31-24(19)26)18-10-4-5-11-20(18)28(32(23,29)30)15-16-7-2-1-3-8-16/h1-12,14,21H,15,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIKVWILRISKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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